8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
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Overview
Description
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H2BrClN4O2 and a molecular weight of 277.46 g/mol . This compound is part of the triazolopyrazine family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves multiple steps:
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by Cs2CO3/DMSO, to form the final product.
Chemical Reactions Analysis
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can also bind to certain receptors, modulating their activity and affecting cellular signaling pathways.
These interactions lead to the compound’s observed biological effects, such as antimicrobial and antiviral activities.
Comparison with Similar Compounds
8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid can be compared with other similar compounds in the triazolopyrazine family:
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolopyrazine Derivatives: These compounds have a different ring structure but exhibit similar chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H2BrClN4O2 |
---|---|
Molecular Weight |
277.46 g/mol |
IUPAC Name |
8-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C6H2BrClN4O2/c7-3-4-10-11-5(6(13)14)12(4)1-2(8)9-3/h1H,(H,13,14) |
InChI Key |
REBYKGJMYDGEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=NN=C(N21)C(=O)O)Br)Cl |
Origin of Product |
United States |
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